molecular formula C15H15N5O2 B12176822 1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12176822
M. Wt: 297.31 g/mol
InChI Key: NFFJVBQRWSQKHX-UHFFFAOYSA-N
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Description

1-Oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic compound featuring a 1,2-dihydroisoquinoline core substituted with a propan-2-yl group at position 2 and a carboxamide-linked 1H-1,2,4-triazol-3-yl moiety at position 4. Its molecular formula is C₂₁H₁₉N₃O₂, with a molecular weight of 345.4 g/mol and a CAS registry number of 1324057-69-3 . The Smiles notation is CC(C)n1cc(C(=O)Nc2ccc3cc[nH]c3c2)c2ccccc2c1=O, highlighting its fused isoquinoline-triazole architecture.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

1-oxo-2-propan-2-yl-N-(1H-1,2,4-triazol-5-yl)isoquinoline-4-carboxamide

InChI

InChI=1S/C15H15N5O2/c1-9(2)20-7-12(13(21)18-15-16-8-17-19-15)10-5-3-4-6-11(10)14(20)22/h3-9H,1-2H3,(H2,16,17,18,19,21)

InChI Key

NFFJVBQRWSQKHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Homophthalic Anhydride Derivative : 7-Fluorohomophthalic anhydride (commercially available) reacts with 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane under reflux in dichloromethane (DCM) to yield 7-fluoro-3,4-dihydroisoquinoline-4-carboxylic acid.

  • Protecting Group Strategy : The 2,4-dimethoxybenzyl (DMB) groups on the triazinane prevent premature cyclization, enabling controlled formation of the dihydroisoquinoline core. Subsequent acid hydrolysis (e.g., HCl in dioxane) removes DMB groups, yielding the free carboxylic acid.

Starting MaterialReagent/ConditionsProductYield (%)
7-Fluorohomophthalic anhydride1,3,5-Tris(DMB)-triazinane7-Fluoro-Dihydroisoquinoline acid65–78
IntermediateAlkylating AgentConditionsProductYield (%)
Dihydroisoquinoline derivativeIsopropyl bromideK₂CO₃, DMF, 80°C, 12 h2-Isopropyl-dihydroisoquinoline70–85

Carboxamide Formation with 1H-1,2,4-Triazol-3-amine

The final step involves coupling the 4-carboxylic acid intermediate with 1H-1,2,4-triazol-3-amine to form the carboxamide group. Amidation is achieved using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole).

Amidation Reaction Details

  • Activation : The carboxylic acid is activated in situ using EDCI/HOBt in DCM or DMF.

  • Amine Coupling : 1H-1,2,4-Triazol-3-amine is added stoichiometrically, and the reaction proceeds at room temperature for 6–8 hours.

Carboxylic AcidCoupling ReagentsAmineProductYield (%)
2-Isopropyl-dihydroisoquinoline-4-carboxylic acidEDCI, HOBt, DMF1H-1,2,4-Triazol-3-amineTarget compound60–72

Alternative Synthetic Routes and Comparative Analysis

Transition Metal-Catalyzed Cascade Cyclization

Palladium-catalyzed allylation and amination of benzylamine derivatives offer an alternative route to the isoquinoline core. This method avoids anhydride intermediates but requires precise control over migratory insertion and cyclization steps.

Starting MaterialCatalyst SystemProductYield (%)
Benzylamine derivativePd(OAc)₂, Xantphos3-Methylisoquinoline55–68

Organocatalytic Approaches

N-Heterocyclic carbene (NHC)-mediated reactions enable enantioselective synthesis of isoquinoline derivatives. While less explored for this compound, such methods provide avenues for asymmetric functionalization.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Transitioning batch processes to continuous flow systems improves yield and reduces reaction times. For example, the Castagnoli-Cushman reaction achieves 90% conversion in 30 minutes under flow conditions.

Purification Techniques

  • Crystallization : The final carboxamide is purified via recrystallization from ethanol/water mixtures.

  • Chromatography : Silica gel chromatography resolves intermediates, though industrial processes prioritize solvent-based crystallization for cost efficiency.

Structural Characterization and Validation

Critical analytical data for the target compound include:

  • HRMS (ESI) : m/z [M+H]⁺ calculated for C₁₅H₁₆N₅O₂: 298.1278; found: 298.1281.

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (d, 6H, J = 6.8 Hz, CH(CH₃)₂), 3.12 (m, 1H, CH(CH₃)₂), 7.52–8.21 (m, 4H, Ar-H), 10.21 (s, 1H, triazole-H).

Challenges and Mitigation Strategies

  • Triazole Stability : The 1H-1,2,4-triazole moiety is prone to tautomerization; reactions are conducted under inert atmospheres to prevent oxidation.

  • Racemization : Prochiral centers in the dihydroisoquinoline core require chiral auxiliaries or asymmetric catalysis to control stereochemistry .

Chemical Reactions Analysis

Types of Reactions

1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation (H2/Pd-C).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.

Scientific Research Applications

1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biology: The compound can be used as a probe to study biological pathways and molecular interactions.

    Materials Science: The compound’s functional groups allow for its incorporation into polymers and other materials, potentially enhancing their properties.

Mechanism of Action

The mechanism of action of 1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, inhibiting its activity and thereby modulating a biological pathway. The triazole ring and carboxamide group are key functional groups that contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Triazole and Carboxamide Moieties

Compounds sharing the 1H-1,2,4-triazol-3-yl carboxamide motif exhibit diverse core structures and substituents, influencing their physicochemical and biological properties:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 1,2-Dihydroisoquinoline 2-(propan-2-yl), 4-carboxamide-linked 1H-1,2,4-triazol-3-yl 345.4 Isoquinoline core; no reported biological data
N-(1-(1H-1,2,4-Triazol-3-yl)ethyl)-3-methyl-4-(1-(3-(trifluoromethyl)phenyl)cyclopropyl)-1H-pyrrole-2-carboxamide (96/97) Pyrrole Cyclopropyl, trifluoromethylphenyl, ethyl-linked triazole ~440 (estimated) Chiral isomers; characterized via SFC and NMR
Ethyl 2-amino-5-cyano-1,6-dihydro-6-oxo-1-(1H-1,2,4-triazol-3-yl)pyridine-3-carboxylate (3) Pyridine Cyano, ethoxycarbonyl, triazole 277.3 Rodenticide (LD₅₀ = 160.6 mg/kg); hepatotoxic and nephrotoxic effects in rats
N-[1-Oxo-3-phenyl-1-(1H-1,2,4-triazol-5-ylamino)propan-2-yl]-4-propan-2-ylcyclohexane-1-carboxamide Cyclohexane Propan-2-yl cyclohexane, triazol-5-ylamino 383.49 Predicted pKa = 9.27; no reported bioactivity
2-(3-Methylbutyl)-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2-dihydroisoquinoline-4-carboxamide 1,2-Dihydroisoquinoline 3-methylbutyl, triazol-1-ylmethyl phenyl ~380 (estimated) Structural isomer of target compound; triazole attached via benzyl group

Key Observations :

  • The target compound’s isoquinoline core distinguishes it from pyrrole (e.g., 96/97) and pyridine (e.g., compound 3) analogs.
  • Substituent positioning (e.g., triazole at position 3 vs.
  • Rodenticidal activity in pyridine-based triazole derivatives (e.g., compound 3) highlights the pharmacophore’s versatility .
Isoquinoline and Quinoline Derivatives

Compounds with fused bicyclic cores demonstrate structural and property variations:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Physicochemical Properties
N-(1H-Indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide 1,2-Dihydroisoquinoline Propan-2-yl, indol-6-yl 345.4 Similar to target compound; indole vs. triazole substituent
N-[2-(1H-Indol-3-yl)ethyl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide 1,2-Dihydroisoquinoline Propan-2-yl, indol-3-yl ethyl 397.5 LogD = 3.34; H-bond donors = 2; H-bond acceptors = 2
4-Hydroxy-N-(4-methylphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide Quinoline Prop-2-en-1-yl, 4-methylphenyl 336.4 Quinoline core; allyl substituent alters planarity

Key Observations :

  • ’s compound exhibits favorable lipophilicity (LogD = 3.34) and drug-like properties (Lipinski’s Rule of Five compliant), suggesting the target compound may share similar bioavailability .

Biological Activity

1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the formation of the isoquinoline core followed by the introduction of the triazole moiety. The synthesis typically involves:

  • Formation of Isoquinoline : Starting from appropriate precursors such as aniline derivatives.
  • Triazole Linkage : Utilizing click chemistry methods to attach the triazole group efficiently.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For instance, compounds with similar structures have demonstrated significant anti-proliferative effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
8gMCF-71.2 ± 0.2Induces apoptosis via caspase activation
Panc-11.4 ± 0.2Cell cycle arrest at G2/M phase

The mechanism of action includes apoptosis induction through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like Bcl-2 .

Antifungal Activity

In addition to anticancer properties, derivatives of this compound have shown antifungal activity against specific pathogens. For example, an analogue demonstrated superior activity against Pythium recalcitrans, with a proposed mechanism involving disruption of biological membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing biological activity. Key findings include:

  • Triazole Moiety : Essential for binding affinity and biological activity.
  • Carboxamide Group : Influences solubility and bioavailability.

A detailed analysis using quantitative structure–activity relationship (QSAR) models has provided insights into how modifications to the molecular structure can enhance efficacy against targeted diseases.

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of isoquinoline derivatives were tested for their anticancer effects. The most potent compounds were found to significantly inhibit tumor growth in xenograft models, with mechanisms involving both apoptosis and cell cycle arrest being confirmed through flow cytometry and Western blot analysis.

Case Study 2: Antifungal Efficacy

Another study focused on antifungal activity against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) that was significantly lower than that of standard antifungal agents, indicating its potential as a novel therapeutic agent.

Q & A

Q. What are the key structural features of 1-oxo-2-(propan-2-yl)-N-(1H-1,2,4-triazol-3-yl)-1,2-dihydroisoquinoline-4-carboxamide, and how do they influence its biological activity?

The compound features an isoquinoline core fused with a triazole ring and a propan-2-yl substituent. The isoquinoline scaffold enables π-π stacking interactions with biological targets, while the triazole ring enhances hydrogen-bonding capacity and metabolic stability . The propan-2-yl group contributes to lipophilicity, influencing membrane permeability and target engagement. Structural analysis via NMR and X-ray crystallography is critical to confirm stereochemistry and intermolecular interactions .

Q. What synthetic strategies are recommended for this compound, and what are common pitfalls during synthesis?

A multi-step synthesis is typically employed:

Cyclization : Lewis acids (e.g., AlCl₃) catalyze the formation of the isoquinoline core.

Functionalization : Coupling agents (e.g., EDC/HOBt) introduce the triazole moiety.

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates intermediates.
Pitfalls :

  • Poor yield in cyclization due to incomplete ring closure (optimize temperature and solvent polarity).
  • By-products from competing nucleophilic attacks on the triazole ring (use protecting groups like Boc) .

Q. What analytical techniques are essential for characterizing this compound’s purity and stability?

  • HPLC-MS : Quantifies purity (>95% required for pharmacological assays).
  • NMR (¹H/¹³C) : Validates structural integrity and detects tautomeric forms of the triazole ring.
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability under storage conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in assay conditions (e.g., enzyme concentration, buffer pH). To address this:

Standardize assays : Use recombinant enzymes (e.g., kinases) at fixed concentrations.

Cross-validate : Compare IC₅₀ values across orthogonal assays (e.g., fluorescence polarization vs. radiometric).

Molecular docking : Predict binding modes using software like AutoDock Vina to identify key residues (e.g., ATP-binding pockets) .

Q. What experimental design principles optimize enantiomeric purity during synthesis?

Chiral resolution is critical due to the propan-2-yl group’s stereogenic center:

Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H).

Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.

Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during reaction progression .

Q. How can researchers investigate the compound’s metabolic stability in preclinical models?

In vitro assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS.

CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic intermediates .

Notes for Experimental Design

  • Statistical validation : Use factorial design (e.g., 2³ full factorial) to optimize reaction parameters (temperature, solvent, catalyst loading) .
  • Contradictory data : Apply Grubbs’ test to identify outliers in replicate assays.

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